molecular formula C24H20ClNO2S B5107005 2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone

2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone

Katalognummer: B5107005
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: IRZZLSMBNITHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone, commonly known as AQ-4N, is a prodrug that is activated under hypoxic conditions. It has shown potential as an anti-cancer agent, particularly in the treatment of solid tumors. AQ-4N has been the subject of much research in recent years, with a focus on its synthesis, mechanism of action, and potential applications in cancer therapy.

Wirkmechanismus

AQ-4N is activated under hypoxic conditions, which leads to the formation of a reactive intermediate that can cause DNA damage and cell death. The exact mechanism of action is still being studied, but it is believed that AQ-4N targets the hypoxic cells within tumors, which are often resistant to traditional cancer therapies.
Biochemical and Physiological Effects
AQ-4N has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the enhancement of radiation therapy and chemotherapy. It has also been shown to have low toxicity and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

AQ-4N has several advantages for use in lab experiments, including its high purity and stability, its ability to target hypoxic cells within tumors, and its potential for use in combination therapy with other cancer treatments. However, it also has some limitations, including its complex synthesis process and the need for hypoxic conditions to activate its anti-cancer effects.

Zukünftige Richtungen

There are several potential future directions for research on AQ-4N, including:
1. Further optimization of the synthesis process to improve yields and reduce costs.
2. Development of new methods for activating AQ-4N under hypoxic conditions, such as the use of nanoparticles or other delivery systems.
3. Investigation of the potential for AQ-4N to be used in combination with other cancer treatments, such as immunotherapy or targeted therapy.
4. Exploration of the potential for AQ-4N to be used in the treatment of other diseases, such as ischemic heart disease or stroke.
5. Further study of the mechanism of action of AQ-4N, including the identification of specific targets within cancer cells.
In conclusion, AQ-4N is a promising anti-cancer agent that has shown potential for use in combination therapy with other cancer treatments. Its activation under hypoxic conditions makes it a unique and valuable tool for targeting hypoxic cells within tumors. Further research is needed to fully understand its mechanism of action and to explore its potential for use in the treatment of other diseases.

Synthesemethoden

AQ-4N can be synthesized through a multi-step process involving the reaction of anthraquinone with thiophenol, followed by chlorination and subsequent reaction with tert-butylamine. This process has been optimized to produce high yields of pure AQ-4N.

Wissenschaftliche Forschungsanwendungen

AQ-4N has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective in killing cancer cells under hypoxic conditions, which are common in solid tumors. AQ-4N has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

2-amino-1-(4-tert-butylphenyl)sulfanyl-3-chloroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO2S/c1-24(2,3)13-8-10-14(11-9-13)29-23-19-17(12-18(25)20(23)26)21(27)15-6-4-5-7-16(15)22(19)28/h4-12H,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZLSMBNITHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.